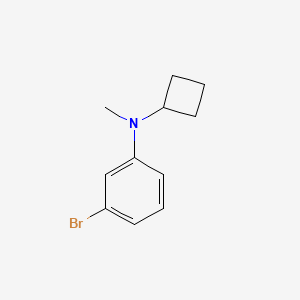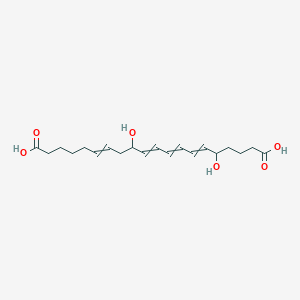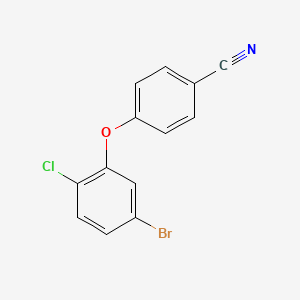
4-(5-Bromo-2-chlorophenoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-2-chlorophenoxy)benzonitrile is an organic compound with the molecular formula C13H7BrClNO It is a derivative of benzonitrile, featuring a bromine and chlorine atom substituted on the phenoxy ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-chlorophenoxy)benzonitrile typically involves a multi-step process. One common method starts with the reaction of 4-bromo-2-chlorobenzaldehyde with sodium cyanide in an aqueous solution to form 4-bromo-2-chlorobenzonitrile . This intermediate is then reacted with phenol derivatives under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-2-chlorophenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenoxy ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenoxybenzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-2-chlorophenoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-2-chlorophenoxy)benzonitrile involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzonitrile: A simpler analogue with only a bromine atom substituted on the benzonitrile ring.
2-Chloro-4-bromobenzonitrile: Another similar compound with both chlorine and bromine atoms substituted on the benzonitrile ring.
Uniqueness
4-(5-Bromo-2-chlorophenoxy)benzonitrile is unique due to the presence of both bromine and chlorine atoms on the phenoxy ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C13H7BrClNO |
|---|---|
Molekulargewicht |
308.56 g/mol |
IUPAC-Name |
4-(5-bromo-2-chlorophenoxy)benzonitrile |
InChI |
InChI=1S/C13H7BrClNO/c14-10-3-6-12(15)13(7-10)17-11-4-1-9(8-16)2-5-11/h1-7H |
InChI-Schlüssel |
PLOHUIAQHQNUBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC2=C(C=CC(=C2)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


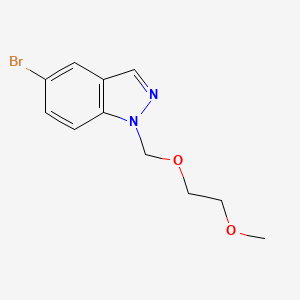
![[1-(3,4-Dichlorophenyl)sulfonylpyrrolidin-2-yl]methanamine](/img/structure/B13885376.png)
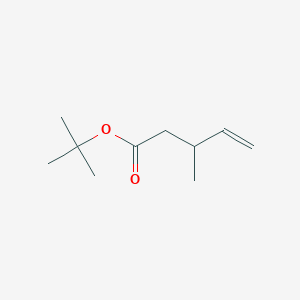

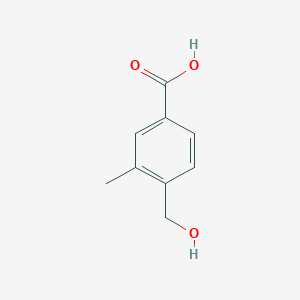
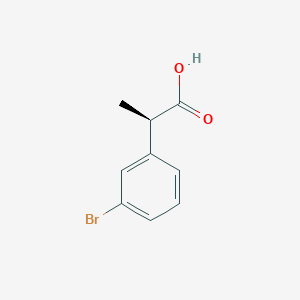
![2-[[5-methyl-4-(1H-pyrazol-4-yl)-1,3-thiazol-2-yl]amino]pyridine-3-carbonitrile](/img/structure/B13885400.png)
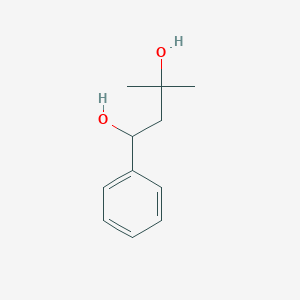

![[4-(Cyclopropylamino)thieno[2,3-c]pyridin-7-yl]methanol](/img/structure/B13885414.png)

